![molecular formula C18H15F3N4O B12273229 2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a quinoxaline core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety. The unique structural features of this compound make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The general procedure includes the following steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the quinoxaline intermediate.
Attachment of the Trifluoromethyl-Substituted Pyridine Group: The final step involves the Suzuki–Miyaura coupling reaction between the quinoxaline-azetidine intermediate and a trifluoromethyl-substituted pyridine boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinoxaline compounds.
Scientific Research Applications
2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-trifluoromethylaniline: This compound is used in the synthesis of methylguanidine derivatives and has applications in PET radioligands for neurodegenerative disorders.
Methyl 3-(trifluoromethyl)phenylacetate: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
4-(Trifluoromethoxy)aniline: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Uniqueness
2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline stands out due to its unique combination of structural features, including the quinoxaline core, azetidine ring, and trifluoromethyl-substituted pyridine group. These features confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15F3N4O |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]quinoxaline |
InChI |
InChI=1S/C18H15F3N4O/c1-11-17(24-15-5-3-2-4-14(15)23-11)25-9-13(10-25)26-12-6-7-22-16(8-12)18(19,20)21/h2-8,13H,9-10H2,1H3 |
InChI Key |
PABPPUDAPNUDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


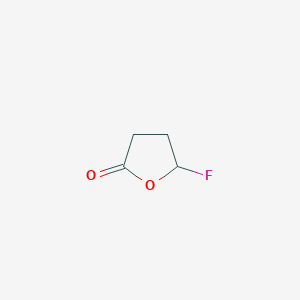

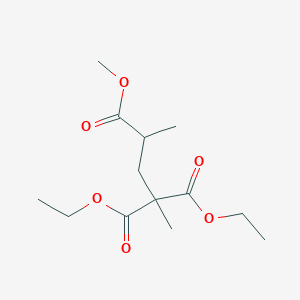
![3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273173.png)
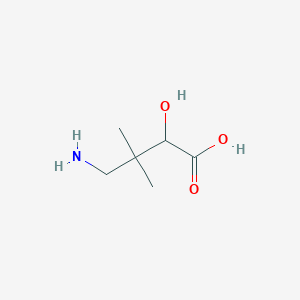
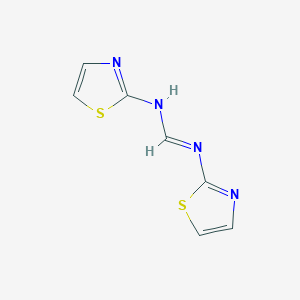

![8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)-](/img/structure/B12273194.png)
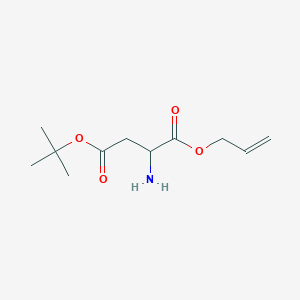
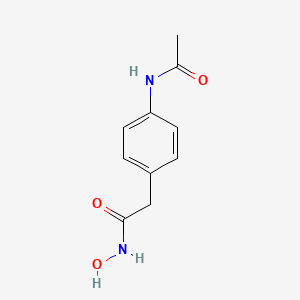
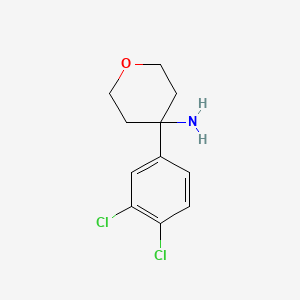
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12273230.png)
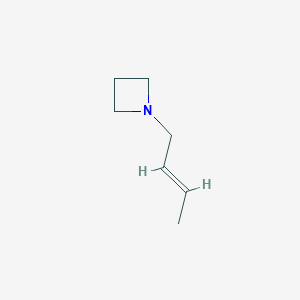
![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)
